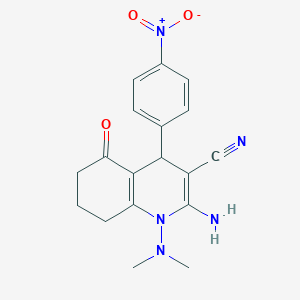![molecular formula C20H16ClN3O5S B3963784 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3963784.png)
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
Vue d'ensemble
Description
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as WZB117, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide exerts its inhibitory effects on glucose uptake and metabolism by targeting the glucose transporter GLUT1. It binds to a specific site on GLUT1, preventing its translocation to the plasma membrane and subsequent glucose uptake. This results in decreased glucose availability for cancer cells and improved glucose homeostasis in metabolic disorders.
Biochemical and Physiological Effects:
In addition to its effects on glucose uptake and metabolism, this compound has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. It has also been shown to improve mitochondrial function and reduce oxidative stress in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide in lab experiments is its specificity for GLUT1, which allows for precise targeting of glucose uptake and metabolism. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, including:
1. Development of more potent analogs with improved pharmacokinetic properties.
2. Investigation of its effects on other glucose transporters and metabolic pathways.
3. Evaluation of its efficacy in combination with other chemotherapeutic agents.
4. Examination of its effects on other cellular processes, such as autophagy and senescence.
5. Investigation of its potential as a diagnostic tool for cancer and metabolic disorders.
Conclusion:
This compound is a small molecule inhibitor with significant potential for therapeutic applications in cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and it remains an active area of investigation in the scientific community.
Applications De Recherche Scientifique
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and metabolic disorders. It has been shown to inhibit glucose uptake and metabolism in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-chloro-5-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-3-2-4-15(11-13)23-30(28,29)17-9-10-19(21)18(12-17)20(25)22-14-5-7-16(8-6-14)24(26)27/h2-12,23H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZULCDUONBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3963711.png)

![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3963725.png)

![ethyl 5-(anilinocarbonyl)-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3963732.png)
![ethyl 4-(4-chlorophenyl)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3963733.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963738.png)

![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963756.png)


![N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3963792.png)

